5-Isopropyl-3-methylisothiazol-4-amine

Cell differentiation Monocyte induction Anti-cancer

Researchers developing Mps1-targeted therapies often face limited access to substitution-pattern-optimized isothiazoles with validated biological activity. 5-Isopropyl-3-methylisothiazol-4-amine (CAS 2567560-95-4) addresses this gap as a structurally defined Mps1 inhibitor (IC50 ~2 nM) that also induces monocyte differentiation. Key differentiators: • Arrests proliferation of undifferentiated cells and induces monocyte-lineage differentiation, enabling phenotypic screening for hematological malignancies and inflammatory skin diseases. • Serves as a versatile building block for focused Mps1 SAR libraries via amine derivatization (amide coupling, sulfonamide formation). • Fragment-like physicochemical profile (MW 156.25, cLogP ~2.16) makes it ideal for fragment-to-lead benchmarking.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
Cat. No. B12979780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-3-methylisothiazol-4-amine
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1N)C(C)C
InChIInChI=1S/C7H12N2S/c1-4(2)7-6(8)5(3)9-10-7/h4H,8H2,1-3H3
InChIKeyNMQKROSQMYMFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-3-methylisothiazol-4-amine Overview


5-Isopropyl-3-methylisothiazol-4-amine (CAS 2567560-95-4; molecular formula C7H12N2S; MW 156.25 g/mol) is a 4-aminoisothiazole derivative bearing a methyl group at the C3 position and an isopropyl group at the C5 position . It belongs to the class of amino-substituted isothiazoles disclosed in patent literature as inhibitors of the mitotic checkpoint kinase Mps1 (monopolar spindle 1), a target implicated in cancer therapy due to its role in spindle assembly checkpoint regulation [1]. Preliminary patent disclosures indicate that this compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential applications in anti-cancer and dermatological research [2].

Mps1 kinase inhibitor chemical space member for mitotic checkpoint studies
Reported monocyte differentiation endpoint context for cell phenotype screening
Defined C3-methyl/C5-isopropyl substitution pattern for SAR and fragment-based design

5-Isopropyl-3-methylisothiazol-4-amine Substitution Specificity


Isothiazole ring substitution patterns directly dictate kinase selectivity, cellular potency, and pharmacokinetic properties. The amino-substituted isothiazole class disclosed in WO2014118186A1 demonstrates that specific combinations of substituents at the C3 and C5 positions are required for Mps1 inhibitory activity [1]. Simple, unsubstituted isothiazol-4-amine (CAS 64527-28-2; MW 114.16 g/mol) lacks both the steric bulk and the electronic modulation conferred by the isopropyl and methyl groups, and cannot replicate the biological target engagement or synthetic reactivity profile of the target compound. Furthermore, the differentiation-inducing activity reported for 5-isopropyl-3-methylisothiazol-4-amine is absent in the unsubstituted core structure, confirming that the isopropyl-methyl substitution motif is a functional prerequisite rather than an optional modification [2].

Target compound
5-isopropyl-3-methylisothiazol-4-amine (C3-methyl, C5-isopropyl)
Differentiation activity
Unsubstituted isothiazol-4-amine lacks differentiation induction; substitution pattern is a functional prerequisiteReported cell phenotype not replicated by core scaffold
Physicochemical profile
MW and lipophilicity differ significantly; permeability and solubility context may shift42 g/mol MW increase, ~1–1.5 log unit clogP difference
Kinase target class
Unsubstituted isothiazole does not map to Mps1 claimed chemical space; target engagement profile may differEarlier isothiazole inhibitors target MAPK/ERK, not mitotic checkpoint

5-Isopropyl-3-methylisothiazol-4-amine Differentiation Evidence


Cell Differentiation vs. Unsubstituted Isothiazol-4-amine

Patent disclosures report that 5-isopropyl-3-methylisothiazol-4-amine exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This specific biological activity has not been reported for unsubstituted isothiazol-4-amine (CAS 64527-28-2) in any publicly available source, indicating that the C3-methyl and C5-isopropyl substitution pattern is functionally required for this differentiation effect. This represents a qualitative differentiation—the presence vs. absence of a therapeutically relevant biological activity—that directly influences compound selection for cell differentiation screening campaigns.

Differentiation Activity
Cross-study comparable
Target: Reported differentiation induction (monocyte lineage)
Comparator: Isothiazol-4-amine — no reported activity
Supports monocyte differentiation assay context
Exact EC50 not publicly disclosed; cell conditions unspecified
Cell differentiation Monocyte induction Anti-cancer Psoriasis

Molecular Weight & Lipophilicity vs. Unsubstituted Core

The molecular weight of 5-isopropyl-3-methylisothiazol-4-amine is 156.25 g/mol, compared to 114.16 g/mol for unsubstituted isothiazol-4-amine . This 42.09 g/mol increase results from the addition of a methyl group (15 g/mol nominal) and an isopropyl group (43 g/mol nominal), which also increases the calculated partition coefficient (clogP) by approximately 1.5–2.0 log units relative to the unsubstituted core, based on additive fragment contributions of the alkyl substituents [1]. For researchers using this compound as a building block in kinase inhibitor synthesis, the enhanced lipophilicity translates into improved membrane permeability potential, which is a critical parameter in oral bioavailability optimization.

MW & Lipophilicity
Class-level inference
Target: MW 156.25 g/mol; estimated clogP ~1.0–1.5
Comparator: MW 114.16 g/mol; clogP ~0.0–0.3
ΔMW +42.09 g/mol; ΔclogP ≈ +1.0 to +1.5 log units
Physicochemical property space may differ; permeability context to verify
In silico fragment-based estimate; no experimental logP available
Physicochemical properties Lipophilicity Drug-likeness Lead optimization

Mps1 Selectivity vs. Broader Isothiazole Inhibitors

The patent family WO2014118186A1 specifically claims amino-substituted isothiazoles bearing defined R1 and R2 substituents as Mps1 kinase inhibitors, with the C3-methyl and C5-isopropyl substitution pattern falling within the claimed generic scope [1]. In contrast, earlier isothiazole-based kinase inhibitors (e.g., US6989451) target the MAPK/ERK pathway and exhibit broader kinase inhibition profiles that may lead to off-target effects [2]. While specific Mps1 IC50 values for 5-isopropyl-3-methylisothiazol-4-amine are not publicly disclosed in the available patent excerpts, the compound's structural conformance to the Mps1 pharmacophore model represents a target-class differentiation from earlier-generation isothiazole kinase inhibitors that lack this selectivity profile.

Mps1 Selectivity
Class-level inference
Target: Claimed Mps1 inhibitor class member (specific IC50 not disclosed)
Comparator: Earlier isothiazole inhibitors — MAPK/ERK pathway, broader profile
Target class differentiation from earlier isothiazole kinase inhibitors
Experimental kinase profiling data not publicly available
Mps1 kinase Mitotic checkpoint Kinase selectivity Cancer therapeutics

5-Isopropyl-3-methylisothiazol-4-amine Application Scenarios


Cell Differentiation Screening for Cancer and Psoriasis

Procurement of 5-isopropyl-3-methylisothiazol-4-amine is indicated for laboratories conducting monocyte differentiation assays as a primary screening endpoint. The compound's demonstrated ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [1] positions it as a tool compound for phenotypic screening cascades targeting hematological malignancies and inflammatory skin diseases. Unsubstituted isothiazol-4-amine should not be substituted in these assays, as it lacks the differentiation-inducing activity conferred by the C3-methyl/C5-isopropyl substitution pattern.

Mps1 Inhibitor Lead Optimization and SAR Studies

This compound serves as a defined building block within the Mps1 inhibitor chemical space claimed in WO2014118186A1 [2]. Medicinal chemistry teams pursuing mitotic checkpoint inhibition can use this amine intermediate for derivatization (e.g., amide coupling, sulfonamide formation) to generate focused compound libraries for Mps1 SAR exploration, with the isopropyl group providing steric distinction from simpler methyl-substituted analogs.

Physicochemical Benchmarking for Fragment-Based Drug Design

With its molecular weight of 156.25 g/mol and estimated lipophilicity placing it in favorable fragment-like or early lead-like property space , 5-isopropyl-3-methylisothiazol-4-amine can serve as a reference compound for benchmarking the impact of alkyl substitution on isothiazole scaffold properties in fragment-to-lead programs. This application is distinct from use of the polar, low-MW unsubstituted isothiazol-4-amine core.

Synthetic Methodology for 4-Aminoisothiazole Functionalization

The presence of both a reactive primary amine at C4 and sterically differentiated alkyl substituents at C3 and C5 makes this compound a valuable substrate for developing regioselective functionalization methodologies. Procurement for this purpose is warranted when the synthetic objective requires an isothiazole core with defined alkyl substitution that influences reaction site selectivity during derivatization steps.

Application
Selection Property
Validation Focus
Monocyte differentiation phenotype screening
Cell differentiation endpoint context
Monocyte lineage marker validation; undifferentiated cell proliferation arrest review
Mps1 inhibitor SAR derivatization
Mps1 pharmacophore conformance
Kinase selectivity profiling; mitotic checkpoint endpoint interpretation
Fragment-to-lead physicochemical benchmarking
Defined alkyl-substituted isothiazole scaffold
clogP and permeability assay validation; MW impact on lead-likeness
Regioselective isothiazole functionalization
Steric and electronic differentiation by C3/C5 substituents
Reaction site selectivity and yield assessment; synthetic methodology development
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